FKBP12 PROTAC RC32

FKBP12 Degradation PROTAC Potency DC50 Comparison

FKBP12 PROTAC RC32 (RC32) is a heterobifunctional proteolysis-targeting chimera (PROTAC) composed of a rapamycin-derived FKBP12 ligand conjugated via a PEG‑triazole linker to pomalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase. This design enables CRBN‑dependent ubiquitination and subsequent proteasomal degradation of FKBP12.

Molecular Formula C75H107N7O20
Molecular Weight 1426.7 g/mol
Cat. No. B15609535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 PROTAC RC32
Molecular FormulaC75H107N7O20
Molecular Weight1426.7 g/mol
Structural Identifiers
InChIInChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11-,17-12-,46-18-,50-38-/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1
InChIKeyXCSUEITWRRFFMN-LPIXFUNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FKBP12 PROTAC RC32 – Technical Baseline and Procurement-Relevant Characterization


FKBP12 PROTAC RC32 (RC32) is a heterobifunctional proteolysis-targeting chimera (PROTAC) composed of a rapamycin-derived FKBP12 ligand conjugated via a PEG‑triazole linker to pomalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase [1]. This design enables CRBN‑dependent ubiquitination and subsequent proteasomal degradation of FKBP12. RC32 achieves a half‑maximal degradation concentration (DC50) of approximately 0.3 nM in Jurkat cells after 12 h of treatment [1] and has demonstrated rapid, reversible FKBP12 knockdown across multiple species in vivo [1][2]. The compound is commercially available with a purity typically ≥99.5 % (HPLC) and is supplied as a yellow‑to‑green powder soluble in DMSO .

Why FKBP12 PROTAC RC32 Cannot Be Substituted by Other FKBP12-Directed PROTACs


FKBP12‑directed PROTACs exhibit profound differences in degradation potency, E3 ligase dependence, selectivity among FKBP isoforms, and in vivo pharmacological profiles. RC32 employs a rapamycin‑based FKBP12 ligand, unlike the SLF‑based warheads used in dFKBP‑1 and 22‑SLF, which results in distinct ternary complex geometries and degradation kinetics [1][2]. The cereblon‑recruiting mechanism of RC32 contrasts with the FBXO22‑dependent mechanism of 22‑SLF, meaning that cellular E3 ligase expression levels critically influence degradation efficiency across model systems [3]. Because DC50 values span more than three orders of magnitude among published FKBP12 PROTACs, simply substituting one degrader for another without verifying quantitative potency and selectivity in the user's specific cellular context can produce dramatically different experimental outcomes [1].

Quantitative Differentiation Evidence for FKBP12 PROTAC RC32 Against Closest Comparators


Sub‑Nanomolar Degradation Potency of FKBP12 PROTAC RC32 vs dFKBP‑1, MC‑25B, and 22‑SLF in Lymphoid and Hepatic Cell Lines

RC32 exhibits a DC50 of ~0.3 nM in Jurkat cells [1] and 0.4–0.9 nM in HuH7 and Hep3B cells [2], representing approximately 30‑ to 1,700‑fold greater potency than the closest in‑class FKBP12 PROTACs. dFKBP‑1, which uses an SLF‑based FKBP12 ligand and a thalidomide‑derived CRBN recruiter, achieves a DC50 of ~10 nM in MV4;11 cells [3]. MC‑25B, a DCAF16‑dependent FKBP12 degrader, exhibits a DC50 of 350 nM with a maximal degradation (Dmax) of 89 % [4]. 22‑SLF, an FBXO22‑dependent degrader, shows a DC50 of 500 nM [5]. Thus, the potency gap between RC32 and the next most potent comparator (dFKBP‑1) is approximately 33‑fold in lymphoid cells, and the gap widens to over 1,000‑fold relative to MC‑25B and 22‑SLF.

FKBP12 Degradation PROTAC Potency DC50 Comparison

Multi‑Species In‑Vivo FKBP12 Knockdown: RC32 Demonstrates Validated Target Engagement from Mouse to Non‑Human Primate

RC32 is the only FKBP12 PROTAC with published in‑vivo degradation data across four species: mouse, rat, Bama pig, and rhesus monkey [1]. Intraperitoneal administration at 30 mg/kg twice daily rendered FKBP12 undetectable in most mouse organs within 1 day, while 8 mg/kg twice daily achieved efficient degradation in pig organs within 2 days and in monkey heart, liver, kidney, spleen, lung, and stomach within 3 days [1]. In contrast, dFKBP‑1 has only in‑vitro characterization data available [2], and MC‑25B and 22‑SLF have not been evaluated in any in‑vivo model system [3]. This in‑vivo multi‑species validation set is a distinguishing feature of RC32 for translational and pharmacological studies requiring systemic FKBP12 removal.

FKBP12 Degradation In Vivo Pharmacodynamics Large Animal Model

FKBP Isoform Selectivity: RC32 Degrades FKBP12 with Minimal Activity Against FKBP51 and FKBP11

In Jurkat cells, RC32 induced no evident degradation of FKBP51 or FKBP11 at concentrations that fully depleted FKBP12, while FKBP25 degradation was controllable through dose adjustment [1]. This selectivity profile is superior to that of 22‑SLF, which degrades additional endogenous proteins including BRD4 and EML4‑ALK fusion protein in an FBXO22‑dependent manner [2]. dFKBP‑1 has been reported as selective, but quantitative off‑target degradation data for FKBP family members are not available in the primary publication [3]. Selective FKBP12 removal without perturbing FKBP51 (involved in glucocorticoid receptor regulation) or FKBP11 (ER‑resident) is critical for clean functional studies of BMP/TGF‑β signaling pathways.

FKBP Selectivity FKBP51 FKBP11 Proteomic Specificity

FKBP12 Degradation Without Immunosuppressive Signaling: RC32 vs Rapamycin and FK506

Rapamycin and FK506 release FKBP12 from BMP type I receptors but simultaneously inhibit mTOR and calcineurin, respectively, producing potent immunosuppression that confounds therapeutic applications [1]. RC32 degrades FKBP12 without activating mTOR inhibition or Ikaros degradation and does not suppress phosphorylation of S6K or S6 [2][3]. In Hep3B and HuH7 hepatocellular carcinoma cells, RC32 activated BMP signaling and upregulated hepcidin expression without inducing immunosuppressive markers, a functional separation that neither rapamycin nor FK506 can achieve [1]. This mechanistic decoupling of FKBP12 removal from immunosuppression is a unique attribute of the PROTAC approach exemplified by RC32.

Immunosuppression Avoidance BMP Signaling Hepcidin Regulation

Reversibility of FKBP12 Degradation: Washout Kinetics of FKBP12 PROTAC RC32

After treatment of Jurkat cells with 1 μM RC32 for 12 h followed by washout into fresh medium, FKBP12 protein levels recovered with a half‑life of approximately 24 h, returning to near‑baseline levels within 72 h [1]. This reversibility contrasts with the prolonged effects of rapamycin and FK506, which persist due to tight binding (FKBP12‑FK506 Ki ≈ 0.2 nM [2]) even after drug removal. Among FKBP12 PROTACs, recovery kinetics have only been reported for RC32; no washout data exist for dFKBP‑1, MC‑25B, or 22‑SLF in the published literature. The defined reversibility of RC32‑induced degradation enables pulse‑chase experimental designs that are not feasible with traditional FKBP12 ligands.

Protein Recovery Kinetics Reversible Knockdown Washout Experiment

Optimal Application Scenarios for FKBP12 PROTAC RC32 Based on Quantitative Differentiation Evidence


In‑Vivo FKBP12 Loss‑of‑Function Studies in Large Animal Models (Pig and Non‑Human Primate)

RC32 is the only FKBP12 degrader validated for systemic FKBP12 knockdown in Bama pigs and rhesus monkeys, achieving efficient degradation at 8 mg/kg i.p. twice daily [1]. For research groups studying BMP/TGF‑β signaling, cardiac function, or iron homeostasis in large animal models where CRISPR/Cas9 knockout is technically or financially prohibitive, RC32 provides a pharmacologically validated chemical knockdown tool. Procurement of RC32 for these studies is supported by published dosing regimens and organ‑specific degradation time courses [1].

BMP/Hepcidin Pathway Activation Without Immunosuppressive Confounds

RC32 uniquely activates BMP‑SMAD1/5 signaling and hepcidin expression without inhibiting mTOR or calcineurin pathways, unlike rapamycin and FK506 [2]. This makes RC32 the reagent of choice for hepcidin regulation studies in hepatocellular carcinoma models and for therapeutic target validation in iron‑overload disorders where immunosuppressive side effects are unacceptable [2]. Researchers should select RC32 over FK506 or rapamycin when pathway‑specific readouts must be free of mTOR or calcineurin crosstalk.

High‑Resolution Dose‑Response Studies Requiring Sub‑Nanomolar Degradation Potency

With a DC50 of ~0.3 nM in Jurkat cells [3] and 0.4–0.9 nM in hepatic cell lines [2], RC32 enables complete FKBP12 depletion at concentrations where alternative PROTACs (dFKBP‑1: ~10 nM; MC‑25B: 350 nM; 22‑SLF: 500 nM) show minimal or partial activity. For experiments requiring FKBP12 degradation below 1 nM—such as combinatorial treatments, low‑abundance cell types, or sensitive primary cells—RC32 provides the only commercially available option that achieves >90 % FKBP12 removal at low nanomolar concentrations [3].

Transient FKBP12 Depletion and Pulse‑Chase Experimental Paradigms

The defined FKBP12 recovery half‑life of ~24 h after RC32 washout [3] supports pulse‑chase experiments where FKBP12 function is transiently removed and then restored. This temporal control is not achievable with irreversible genetic knockouts, sustained‑release FKBP12 ligands (rapamycin, FK506), or other PROTACs lacking published washout kinetics. Researchers designing experiments that require reversible FKBP12 knockdown—such as developmental time‑course studies or acute signaling assays—should procure RC32 as the only FKBP12 degrader with characterized reversibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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